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Compound of Interest

Compound Name: 2-Chloroquinoline-3-carbonitrile

Cat. No.: B1354263 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

synthetically versatile heterocyclic compound, 2-Chloroquinoline-3-carbonitrile. The

information presented herein is intended to support research and development activities by

providing detailed spectral analysis and the experimental protocols for data acquisition.

Compound Overview
Chemical Structure:

Molecular Formula: C₁₀H₅ClN₂

Molecular Weight: 188.61 g/mol

CAS Number: 95104-21-5

Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for 2-Chloroquinoline-3-
carbonitrile.

¹H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy
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Solvent: CDCl₃ Frequency: 300 MHz

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.60 s 1H H-4

8.12 d 1H H-5

7.95 d 1H H-8

7.88 t 1H H-7

7.70 t 1H H-6

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy
Solvent: CDCl₃ Frequency: 75 MHz

Chemical Shift (δ) ppm Assignment

152.0 C-2

148.5 C-4

146.0 C-8a

134.0 C-7

130.0 C-5

129.0 C-6

128.0 C-4a

127.5 C-8

115.0 CN

109.0 C-3
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IR (Infrared) Spectroscopy
Sample Preparation: KBr Pellet

Wavenumber (cm⁻¹) Intensity Assignment

3050 Weak Aromatic C-H Stretch

2225 Strong C≡N (Nitrile) Stretch

1600, 1580, 1450 Medium-Strong C=C Aromatic Ring Stretch

850 Strong C-Cl Stretch

750 Strong
Aromatic C-H Bend (out-of-

plane)

Mass Spectrometry (MS)
Ionization Method: Electron Ionization (EI)

m/z Relative Intensity (%) Assignment

188/190 100/33

[M]⁺/ [M+2]⁺ (Molecular ion

peak with chlorine isotope

pattern)

153 ~70 [M-Cl]⁺

126 ~40 [M-Cl-HCN]⁺

Experimental Protocols
Synthesis of 2-Chloroquinoline-3-carbonitrile
2-Chloroquinoline-3-carbonitrile was synthesized from 2-chloroquinoline-3-carbaldehyde. A

solution of 2-chloroquinoline-3-carbaldehyde (1.0 g, 5.2 mmol) in formic acid (10 mL) was

prepared. To this solution, hydroxylamine hydrochloride (0.40 g, 5.7 mmol) was added, and the

mixture was refluxed for 2 hours. After cooling, the reaction mixture was poured into ice-water
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(50 mL). The resulting precipitate was filtered, washed with water, and recrystallized from

ethanol to yield pure 2-Chloroquinoline-3-carbonitrile.

Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer

operating at 300 MHz and 75 MHz, respectively. Samples were dissolved in deuterated

chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy: The infrared spectrum was obtained using a Fourier Transform Infrared

(FTIR) spectrometer. The solid sample was finely ground and mixed with potassium bromide

(KBr) to form a pellet for analysis.

Mass Spectrometry: Mass spectral data was acquired using a mass spectrometer with

electron ionization (EI) at 70 eV.

Workflow and Logical Relationships
The following diagram illustrates the general workflow from synthesis to spectroscopic analysis

of 2-Chloroquinoline-3-carbonitrile.
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Synthesis and Spectroscopic Analysis Workflow.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloroquinoline-3-
carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1354263#spectroscopic-data-nmr-ir-mass-spec-of-2-
chloroquinoline-3-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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